molecular formula C19H15BrN2O2S B2606495 3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one CAS No. 946238-07-9

3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B2606495
CAS No.: 946238-07-9
M. Wt: 415.31
InChI Key: QFHITABQJPPNDT-UHFFFAOYSA-N
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Description

“3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is a synthetic organic compound that belongs to the class of pyrazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioether linkage: This step involves the reaction of a bromophenyl ketone with a thiol derivative, often under nucleophilic substitution conditions.

    Final functionalization:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, it might be used to study enzyme interactions, cellular pathways, or as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for diseases where pyrazinone derivatives have shown efficacy.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, dyes, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” would depend on its specific biological target. Generally, pyrazinone derivatives can interact with various enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-phenyl-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
  • 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
  • 3-((2-(4-methylphenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one

Uniqueness

The presence of the 4-bromophenyl group in “3-((2-(4-bromophenyl)-2-oxoethyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” might confer unique properties, such as increased biological activity or specificity, compared to its analogs.

Properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1-(4-methylphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S/c1-13-2-8-16(9-3-13)22-11-10-21-18(19(22)24)25-12-17(23)14-4-6-15(20)7-5-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHITABQJPPNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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